N-(3-chloro-4-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H28ClN3O3 and its molecular weight is 490. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide, identified by its CAS number 894558-81-7, is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C28H28ClN3O3, with a molecular weight of 490.0 g/mol. The structure features a chloro-methylphenyl group and a methoxyquinoline core, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C28H28ClN3O3 |
Molecular Weight | 490.0 g/mol |
CAS Number | 894558-81-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent modifications to introduce the chloro and ethyl groups. Specific synthetic routes may vary, but they often require careful control of reaction conditions to optimize yield and purity.
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Case Study:
A study evaluated the anticancer efficacy of related quinoline derivatives against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results demonstrated that these compounds could effectively inhibit cell proliferation and induce apoptosis, suggesting that similar activities may be expected from this compound .
The proposed mechanism of action for this compound involves interaction with specific cellular targets that modulate apoptotic pathways. It is hypothesized that the compound may inhibit certain kinases or transcription factors involved in cell survival, leading to increased apoptosis in malignant cells.
Pharmacological Studies
Pharmacological studies have demonstrated that compounds in this class can exhibit anti-inflammatory and analgesic effects, making them candidates for further research in therapeutic applications beyond oncology.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c1-4-19-6-10-22(11-7-19)30-16-21-13-20-8-12-24(35-3)15-26(20)32(28(21)34)17-27(33)31-23-9-5-18(2)25(29)14-23/h5-15,30H,4,16-17H2,1-3H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMGRISWTFHHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.